4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride
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Overview
Description
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride is a compound belonging to the pyrimidine class of chemicals. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities. This compound, with the molecular formula C10H12Cl2N4S2, has a molecular weight of 323.25 .
Preparation Methods
The synthesis of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride typically involves the formation of the disulfide bond between two pyrimidine rings. The synthetic route may include the following steps:
Formation of 4-methylpyrimidine-2-thiol: This can be achieved through the reaction of 4-methylpyrimidine with a thiolating agent.
Oxidation to Disulfide: The thiol groups are then oxidized to form the disulfide bond, resulting in 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride can undergo various chemical reactions:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The pyrimidine rings can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions, with reagents like halides or amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break the disulfide bond.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT, TCEP), and nucleophiles (e.g., halides, amines). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Pyrimidine derivatives are known for their pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride involves its interaction with biological molecules through the disulfide bond. This bond can undergo redox reactions, influencing the activity of enzymes and other proteins. The compound may target specific molecular pathways involved in inflammation, oxidative stress, and cell signaling .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride include other pyrimidine derivatives with disulfide bonds. These compounds share similar chemical properties but may differ in their biological activities and applications. Examples include:
- 2,4-Dimethylpyrimidine disulfide
- 4-Chloro-2-methylpyrimidine disulfide
- 2,4-Dichloropyrimidine disulfide
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S2.2ClH/c1-7-3-5-11-9(13-7)15-16-10-12-6-4-8(2)14-10;;/h3-6H,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMLEOHTJLZQFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SSC2=NC=CC(=N2)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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